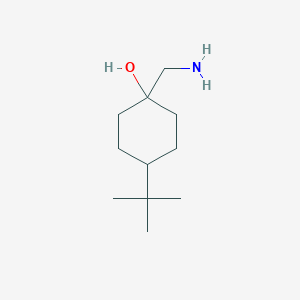

1-(氨甲基)-4-叔丁基环己六醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and properties of similar structures. For instance, the synthesis of related beta-adrenergic blocking agents with tert-butylamino substituents is described, which could provide insights into the synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and cyclohexane structures is a common theme in the provided papers. For example, an enantioselective synthesis involving iodolactamization is key to producing a compound with a tert-butyl group and a cyclohexane ring . Additionally, a rapid synthetic method for a tert-butyl-containing compound is established, which could be adapted for the synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . The synthesis of new cardo poly(bisbenzothiazole)s from a monomer with a tert-butylcyclohexylidene group also provides a relevant synthetic pathway that could be considered .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is discussed in several papers. For instance, the crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid are described, which could offer insights into the conformational preferences of cyclohexane-based amino acids . The impact of substituents on the cyclohexane ring, such as fluorine atoms, is also studied, which could be relevant to understanding the molecular structure of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol .

Chemical Reactions Analysis

The papers provide information on various chemical reactions involving tert-butyl groups and cyclohexane rings. For example, the transfer hydro-tert-butylation of alkenes using cyclohexa-1,4-dienes with a tert-butyl group is discussed, which could be relevant to the chemical reactivity of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . The Diels-Alder reactions involving 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene could also provide insights into cycloaddition reactions of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups and cyclohexane rings are explored in the papers. The solubility, thermal stability, and fluorescence emission peaks of polymers derived from a tert-butylcyclohexylidene group-containing monomer are characterized, which could be indicative of the properties of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . The synthesis and characterization of 1-amino-4,4-difluorocyclohexanecarboxylic acid, including its lipophilicity and acidity, could also provide valuable information on the properties of similar compounds .

科学研究应用

有机合成和催化

与1-(氨甲基)-4-叔丁基环己六醇密切相关的4-叔丁基环己醇衍生物的一个重要应用是在有机合成领域,特别是在立体选择性合成和催化中。例如,单取代环己酮的非对映选择性电催化氢化已在质子交换膜(PEM)反应器中得到探索。这种方法具有高顺式选择性和能源效率,为传统的氢化方法提供了一种环保的替代方案(Shimizu等,2022)。类似地,通过4-叔丁基环己酮的不对称去质子化对映选择性合成环己烯基烯烃展示了此类化合物在生产对映体富集产物方面的潜力(Lyapkalo等,2001)。

材料科学

在材料科学中,4-叔丁基环己醇衍生物已被用于合成新型卡多聚(双苯并噻唑)。这些材料表现出良好的溶解性、热稳定性和无定形性质,使其适用于各种应用,包括开发具有电子、涂层和先进复合材料潜在应用的高性能聚合物(Huang等,2006)。

绿色化学

此外,4-叔丁基环己醇衍生物的作用延伸到绿色化学,在此类化合物用于更清洁、更可持续的化学过程中。4-叔丁基环己酮的氢转移还原及其在碱性固体上的醛醇缩合反应中的应用证明了该化合物在不太苛刻的条件下促进反应的效用,从而有助于开发更可持续的化学过程(Lopez等,2002)。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safe handling and storage of the compound is also included.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on the compound’s properties or reactivity.

属性

IUPAC Name |

1-(aminomethyl)-4-tert-butylcyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQOODASXBPVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627605 |

Source

|

| Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

CAS RN |

58485-48-6 |

Source

|

| Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)